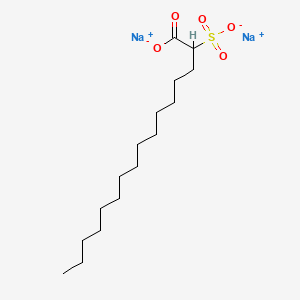
Disodium 2-sulphonatopalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-sulphonatopalmitate is a chemical compound with the molecular formula C16H30Na2O5S and a molecular weight of 380.45 g/mol . It is a white to pale yellow powder that is highly soluble in water, forming stable aqueous solutions . This compound is known for its surfactant properties, which allow it to reduce the surface tension of liquids .
Preparation Methods
Disodium 2-sulphonatopalmitate can be synthesized through a reaction between palmitic acid and isopropyl sulfonic acid . The process involves two main steps:
Formation of Sodium Palmitate: Palmitic acid reacts with a base, such as sodium hydroxide, to form sodium palmitate.
Sulfonation: Sodium palmitate then reacts with isopropyl sulfonic acid to produce this compound.
Chemical Reactions Analysis
Disodium 2-sulphonatopalmitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler compounds, although these reactions are less common.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium 2-sulphonatopalmitate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: It is employed in biological studies to investigate cell membrane interactions due to its surfactant properties.
Mechanism of Action
The mechanism of action of disodium 2-sulphonatopalmitate primarily involves its surfactant properties. It interacts with the lipid bilayers of cell membranes, altering their permeability and fluidity. This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Disodium 2-sulphonatopalmitate can be compared with other sulfonated fatty acids, such as:
Disodium 2-sulfonatohexadecanoate: Similar in structure but may have different solubility and surfactant properties.
Sodium dodecyl sulfate: Another surfactant with a shorter carbon chain, leading to different physical and chemical properties.
This compound is unique due to its specific molecular structure, which provides distinct surfactant properties and solubility characteristics .
Properties
CAS No. |
5896-55-9 |
|---|---|
Molecular Formula |
C16H30Na2O5S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
disodium;2-sulfonatohexadecanoate |
InChI |
InChI=1S/C16H32O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(17)18)22(19,20)21;;/h15H,2-14H2,1H3,(H,17,18)(H,19,20,21);;/q;2*+1/p-2 |
InChI Key |
FEUSCULRJXSZAE-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
physical_description |
Pellets or Large Crystals |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















